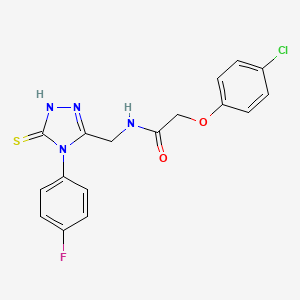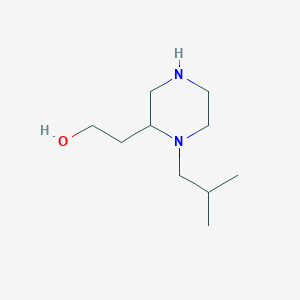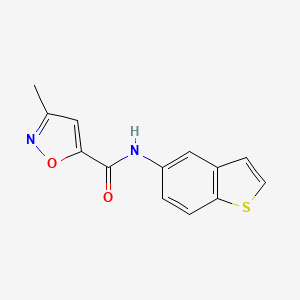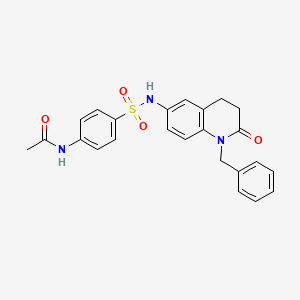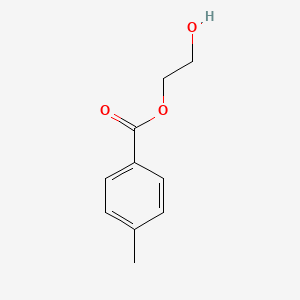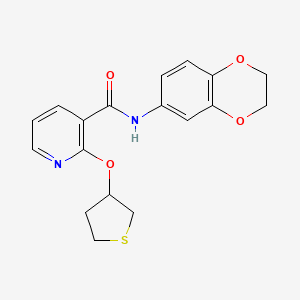![molecular formula C17H18N2OS B2781682 2-{[2-(3,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole CAS No. 920119-03-5](/img/structure/B2781682.png)
2-{[2-(3,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(3,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole is a chemical compound with the molecular formula C17H18N2OS and a molecular weight of 298.41 g/mol It is characterized by the presence of a benzimidazole core linked to a 3,5-dimethylphenoxyethylthio group
Preparation Methods
The synthesis of 2-{[2-(3,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-dimethylphenol and 2-mercaptoethylamine.
Formation of Intermediate: 3,5-dimethylphenol is reacted with ethylene oxide to form 2-(3,5-dimethylphenoxy)ethanol. This intermediate is then treated with thionyl chloride to yield 2-(3,5-dimethylphenoxy)ethyl chloride.
Final Coupling: The 2-(3,5-dimethylphenoxy)ethyl chloride is then reacted with 2-mercaptoethylamine in the presence of a base to form the desired product, this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
2-{[2-(3,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[2-(3,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 2-{[2-(3,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes essential for the survival and proliferation of microorganisms or cancer cells. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
2-{[2-(3,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole can be compared with other similar compounds, such as:
2-{[2-(4-Methylphenoxy)ethyl]thio}-1H-benzimidazole: This compound has a similar structure but with a 4-methylphenoxy group instead of a 3,5-dimethylphenoxy group. The difference in substitution pattern can lead to variations in chemical reactivity and biological activity.
2-{[2-(3,5-Dimethylphenoxy)ethyl]thio}-1H-imidazole: This compound has an imidazole ring instead of a benzimidazole ring, which can affect its binding affinity to molecular targets and its overall stability.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzimidazole and 3,5-dimethylphenoxyethylthio groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-(3,5-dimethylphenoxy)ethylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12-9-13(2)11-14(10-12)20-7-8-21-17-18-15-5-3-4-6-16(15)19-17/h3-6,9-11H,7-8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSAGHMSTKHAFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCSC2=NC3=CC=CC=C3N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-Chlorophenyl)-8-((3,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2781599.png)
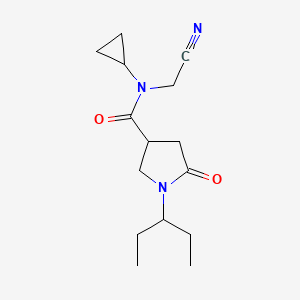
![2-(2,4-dichlorophenoxy)-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2781601.png)
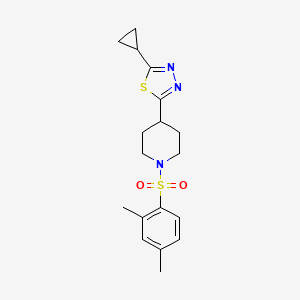
![2-Chloro-5-methoxy-3-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B2781605.png)
![[5-(2-Methoxyphenyl)-7-{[(3-methoxyphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2781606.png)
![2-Chloro-N-[3-(2-methyltriazol-4-yl)propyl]propanamide](/img/structure/B2781608.png)

